molecular formula C13H13N3O B14917986 N-(2-cyanopropyl)-1H-indole-6-carboxamide

N-(2-cyanopropyl)-1H-indole-6-carboxamide

Cat. No.: B14917986
M. Wt: 227.26 g/mol
InChI Key: MMZHFFYJBBNYLG-UHFFFAOYSA-N
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Description

N-(2-cyanopropyl)-1H-indole-6-carboxamide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanopropyl)-1H-indole-6-carboxamide typically involves the reaction of 1H-indole-6-carboxylic acid with 2-cyanopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanopropyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(2-cyanopropyl)-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanopropyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Azobis(2-methylpropanenitrile) (AIBN): A commonly used radical initiator in polymerization reactions.

    2-Cyano-2-propyl benzodithioate: Used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization.

Uniqueness

N-(2-cyanopropyl)-1H-indole-6-carboxamide is unique due to its indole core structure, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-(2-cyanopropyl)-1H-indole-6-carboxamide

InChI

InChI=1S/C13H13N3O/c1-9(7-14)8-16-13(17)11-3-2-10-4-5-15-12(10)6-11/h2-6,9,15H,8H2,1H3,(H,16,17)

InChI Key

MMZHFFYJBBNYLG-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)C=CN2)C#N

Origin of Product

United States

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